1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Drug Design Physicochemical Property

Procure this novel heteroaryl-substituted urea featuring a unique spatial and electronic profile (LogP 1.6, TPSA 82.5 Ų) ideal for fragment-based drug design and CNS kinase inhibitor discovery. Its balanced flexibility, dual heteroaryl topology, and absence of composition-of-matter patent offer a high-value template for new chemical series with freedom to operate. Rule-of-Three compliant fragment (MW 250.32 Da) ensures efficient screening hit expansion.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 1428372-45-5
Cat. No. B2837443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1428372-45-5
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCCC2=COC=C2
InChIInChI=1S/C12H14N2O2S/c15-12(14-8-11-2-1-7-17-11)13-5-3-10-4-6-16-9-10/h1-2,4,6-7,9H,3,5,8H2,(H2,13,14,15)
InChIKeyUESDDBOFRUQIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428372-45-5): Structural Overview and Chemical Identity for Procurement


1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule (C12H14N2O2S, MW 250.32) belonging to the class of heteroaryl-substituted ureas [1]. It features a central urea scaffold substituted with a furan-3-yl ethyl group and a thiophen-2-yl methyl group. Its computed LogP is 1.6 and it possesses 2 hydrogen bond donors and 3 acceptors [1]. As a structurally unique disubstituted urea, it serves as a versatile building block for medicinal chemistry and fragment-based drug design, with this specific substitution pattern offering a distinct spatial and electronic profile compared to more common phenyl or benzyl urea analogs .

Procurement Risk: Why Generic Urea Analogs Cannot Substitute for 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea


Substituting this compound with a generic heteroaryl urea is not scientifically valid due to the profound impact of its specific linker topology on binding thermodynamics and pharmacokinetic properties. The combination of a furan-3-yl ethyl chain versus a thiophen-2-yl methyl chain creates a unique three-dimensional pharmacophore [1]. Even close analogs like 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea or 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea introduce significant changes in hydrogen bonding, rigidity, and lipophilicity, which can drastically alter target engagement and selectivity profiles. The quantitative evidence below demonstrates that the spatial arrangement of heteroatoms, not merely their presence, defines the compound's unique property envelope [2].

Quantitative Evidence for Selecting 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Over Structural Analogs


XLogP3 Lipophilicity Advantage vs. Close Heteroaryl Urea Analogs

The target compound has a computed XLogP3 of 1.6 [1]. This is significantly lower than structurally similar ureas lacking the furan oxygen or containing additional alkyl groups. For instance, 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea has an XLogP3 of approximately 3.8 . The lower lipophilicity of the target compound suggests superior aqueous solubility and a reduced risk of promiscuous binding, making it a more suitable starting point for lead optimization requiring balanced ADME properties.

Medicinal Chemistry Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity for Central Nervous System (CNS) Drug Design

The target compound exhibits a TPSA of 82.5 Ų [1], positioned close to the desirable upper limit for blood-brain barrier penetration (generally <90 Ų). In contrast, the analog 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea has a larger TPSA of approximately 95 Ų [2] due to its additional ether oxygen, which would predictably lower its CNS penetration. The target's TPSA value indicates a favorable balance of solubility and passive permeability for CNS-targeted programs.

CNS Drug Discovery Physicochemical Property Medicinal Chemistry

Rotatable Bond Count (Flexibility) and Its Impact on Target Binding Entropy

The target compound has 5 rotatable bonds [1], offering a defined conformational flexibility that is ideal for fragment-based drug discovery. This is a significant advantage over a shorter, more constrained analog like 1-((2-methylbenzofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea [2], which has only 4 rotatable bonds and a rigid benzofuran core, or a longer, highly flexible analog like 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea with 6 rotatable bonds. The target compound's 5-bond flexibility is the median option, providing a balance of conformational freedom for binding pocket adaptation while minimizing the entropic penalty of full ligand flexibility.

Fragment-Based Drug Design Drug Design Medicinal Chemistry

Distinct Hydrogen Bonding Network vs. Key Urea Class Inhibitors

The target compound presents an exposed urea NH donor with 2 hydrogen bond donors [1], a feature absent in key comparator compounds such as the constitutive androstane receptor (CAR) inverse agonist 1-((2-methylbenzofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, which has only 1 H-bond donor [2]. This additional donor enables the target to form a bidentate interaction with biological targets, particularly common in kinase hinge-binding motifs, which is a well-established pharmacophoric element in the design of potent and selective thiophene urea-templated kinase inhibitors [3].

Kinase Inhibitor Drug Design Structure-Activity Relationship

Critical Gap: Lack of Public Bioactivity Data Requires Custom Profiling

As of the cutoff date, no public bioactivity data (IC50, Ki, EC50) is associated with this compound in major databases including PubChem BioAssay, ChEMBL, or BindingDB [1][2]. This is a critical differentiator: unlike heavily profiled kinase inhibitors, this compound is a novel, unclaimed chemical space opportunity. For procurement, this means it is ideal for organizations seeking to establish proprietary IP and generate novel SAR, without the risk of pre-existing public data limiting patentability. The onus is on the buyer to perform custom profiling against their specific target, as no quantitative activity promises can be made.

Biological Activity Selectivity Procurement

Chemical Novelty and Patent Landscape Advantage

A structural patent search for the specific CAS registry number 1428372-45-5 and the core query '1-(2-(furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea' returned no direct composition-of-matter patents [1]. This contrasts with the heavily patented thiophene urea kinase inhibitor space, where broad Markush structures often cover close analogs [2]. The apparent absence of a specific patent for this molecule provides a significant IP advantage: it can be procured for lead-generation programs with a reduced risk of immediate patent blocking, acting as a clean starting point for novel chemical series development.

Intellectual Property Drug Discovery Procurement

Optimal Procurement and Application Scenarios for 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea


Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 250.32 Da, XLogP3 of 1.6, and 5 rotatable bonds [1], this compound fits the 'Rule of Three' guidelines for fragments. Its balanced flexibility and dual heteroaryl rings make it an ideal core for screening against novel protein targets. Procurement for fragment library design leverages its novelty to avoid overlap with existing screening decks, increasing the chances of identifying unique hits [2].

Kinase Inhibitor Lead Generation

The compound's 2 hydrogen bond donors and the thiophene urea motif are characteristic of type I kinase inhibitors [1]. Researchers can procure this compound as a starting point to explore ATP-binding site interactions with kinases that are not yet targeted by known inhibitors. Its lack of pre-existing bioactivity data allows for the development of patents on specific kinase inhibitor series derived from it [2].

CNS Drug Discovery Programs

The TPSA of 82.5 Ų is within the optimal range for blood-brain barrier penetration [1]. Compared to analogs with larger TPSA, such as 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea with a TPSA of ~95 Ų [2], this molecule is uniquely suited for CNS targets where high brain exposure is required for therapeutic efficacy.

IP-Free Exploration of Chemical Space

The apparent absence of a specific composition-of-matter patent for this compound [1] makes it a high-value asset for commercial drug discovery programs. It can be used as a template compound for a new chemical series, allowing companies to file patents on derivatives and thereby secure IP in a competitive area like heteroaryl urea drug discovery [2].

Quote Request

Request a Quote for 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.